Bienvenue dans la boutique en ligne BenchChem!

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide

Phosphodiesterase 4 Isoform Selectivity Inhibitor Screening

LASSBio-448 (CAS 1105235-37-7) is the defining PDE4 pharmacological probe for discriminating anti-inflammatory efficacy from PDE4D-mediated emetic liability. Its 4-fold lower potency against PDE4D vs. PDE4A/B/C makes it irreplaceable for SAR benchmarking and target engagement studies. Validated metabolism by CYP1A2, 2C19, and 3A4 enables its use as a multi-enzyme substrate probe. Insist on this exact compound to ensure reproducible, interpretable data in asthma/COPD models.

Molecular Formula C16H16FNO5S
Molecular Weight 353.4 g/mol
CAS No. 1105235-37-7
Cat. No. B6575733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide
CAS1105235-37-7
Molecular FormulaC16H16FNO5S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3)F
InChIInChI=1S/C16H16FNO5S/c1-11-8-13(3-4-14(11)17)24(19,20)18-6-7-21-12-2-5-15-16(9-12)23-10-22-15/h2-5,8-9,18H,6-7,10H2,1H3
InChIKeyXOXKQFXVJXBTPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LASSBio-448: A Prototype Sulfonamide PDE4 Inhibitor for Respiratory Inflammation Research


N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide, commonly designated LASSBio-448, is a synthetic sulfonamide derivative and a prototype phosphodiesterase 4 (PDE4) inhibitor [1]. It was developed as part of a program to discover new anti-asthmatic agents, with a mechanism of action centered on increasing intracellular cAMP levels in immune and airway cells to exert anti-inflammatory and bronchodilatory effects [2]. Unlike approved PDE4 inhibitors, LASSBio-448 represents an early-stage pharmacological probe with a distinct 1,3-benzodioxole-4-fluoro-3-methylbenzenesulfonamide scaffold that has been extensively used as a starting point for structure-activity relationship (SAR) studies to develop next-generation, isoform-selective PDE4 inhibitors [3].

Why Generic PDE4 Inhibitors Cannot Replace LASSBio-448 in Selective Pharmacological Studies


The assumption that any PDE4 inhibitor can substitute for LASSBio-448 in experimental settings is invalidated by its unique, clinically unfavorable, but experimentally informative isoform selectivity profile. Core research demonstrates that LASSBio-448 is a pan-PDE4 inhibitor, but it is approximately 4-fold less potent at blocking the PDE4D isoform compared to PDE4A, PDE4B, and PDE4C [1]. This inherent imbalance contrasts sharply with non-selective probes like rolipram and is fundamentally different from the high-potency, pan-subtype inhibition or PDE4B/4D-sparing profiles sought in modern clinical candidates [2]. Simply substituting LASSBio-448 with a generic PDE4 inhibitor would introduce a different pharmacological fingerprint, leading to non-interpretable results in SAR follow-up studies, emetic liability models linked to PDE4D inhibition, or experiments specifically designed to map functional outcomes to distinct PDE4 subtypes [1].

Quantitative Differentiation Evidence for LASSBio-448 Relative to PDE4 Inhibitor Comparators


Comparative Recombinant PDE4 Isoform IC50 Profile vs. Rolipram

In a direct head-to-head comparison against the classical PDE4 inhibitor rolipram, LASSBio-448 (6a) demonstrated a distinct isoform activity profile. While both compounds inhibited all four PDE4 isoforms in a recombinant enzyme assay, the quantitative IC50 values highlight the differential potency of LASSBio-448 [1]. The complete numerical dataset for all four isoforms was identified but could not be retrieved for this guide. However, the available fragment confirms that LASSBio-448 inhibits PDE4A with an IC50 of 0.7 µM, which is 2.3-fold weaker than rolipram's IC50 of 0.3 µM. This loss of absolute potency is compensated by a shift in subtype selectivity, as LASSBio-448 is subsequently described as being approximately 4-fold less potent against PDE4D relative to other subtypes, a property not shared by rolipram [2].

Phosphodiesterase 4 Isoform Selectivity Inhibitor Screening

Comparison of In Vivo Anti-Inflammatory Efficacy in an LPS-Induced Acute Lung Injury Model vs. Cilomilast

The anti-inflammatory activity of LASSBio-448 was evaluated in a murine model of LPS-induced lung injury alongside the PDE4 inhibitor cilomilast [1]. The published experimental design confirms a direct comparison: LASSBio-448 was administered orally at doses of 2.5 and 10 mg/kg, while cilomilast was given at 1 mg/kg, with both treatments given 1 hour before an LPS challenge. Analysis of airway hyper-reactivity (AHR) and neutrophil infiltration (MPO activity) was performed 24 hours post-challenge. While the specific quantitative reductions in AHR and MPO activity for each compound could not be retrieved from the figure caption, the study's conclusion explicitly states that LASSBio-448 was shown to be less pro-emetic than both rolipram and cilomilast in the assay employed [2]. This implies a divergence in the therapeutic index between LASSBio-448 and its comparators.

Acute Lung Inflammation Airway Hyper-reactivity In Vivo Pharmacology

Metabolic Pathway Characterization and CYP Isoform Involvement

The in vitro hepatic metabolism of LASSBio-448 was characterized using pooled rat liver microsomes, revealing a distinct biotransformation pathway [1]. Incubation led to the formation of two major Phase I metabolites: O-demethyl-LASSBio-448 (M1) and 3,4-dihydroxyphenyl-LASSBio-448 (M2), resulting from dealkylation of the 1,3-benzodioxole ring. Subsequent chemical inhibition studies identified that CYP1A2, CYP2C19, and CYP3A4 are the key isoenzymes involved in its oxidative metabolism [1]. This metabolic profile is a unique, compound-specific characteristic that sets it apart from other PDE4 inhibitors like roflumilast, which is primarily metabolized by CYP3A4 and CYP1A2 with different metabolite structures, or rolipram, which undergoes extensive metabolism via different pathways.

Drug Metabolism Cytochrome P450 In Vitro ADME

Optimal Research Applications for LASSBio-448 Based on its Differentiated Profile


Pharmacological Tool for Dissecting PDE4D-Driven Emetic Mechanisms

LASSBio-448 is uniquely suited for in vivo studies aimed at distinguishing the anti-inflammatory benefits of pan-PDE4 inhibition from the emetic side effects linked to PDE4D. Its 4-fold lower potency against PDE4D [1], combined with evidence suggesting it is less pro-emetic than rolipram or cilomilast [2], makes it an optimal tool for hypothesis testing around CNS tolerability in preclinical models of asthma and COPD.

Reference Standard in Lead Optimization and SAR Excursions

As a well-characterized prototype with a published recombinant IC50 profile, Caco-2 permeability, and in vivo efficacy data [1], LASSBio-448 serves as a benchmark for medicinal chemistry groups developing next-generation sulfonamide- or hydrazone-based PDE4 inhibitors. New derivatives (e.g., LASSBio-1632) are explicitly compared back to it to quantify improvements in isoform selectivity and drug-like properties [3].

In Vitro Probe for CYP1A2, CYP2C19, and CYP3A4 Interaction Studies

The established metabolism of LASSBio-448 by CYP1A2, CYP2C19, and CYP3A4 [4] enables its use as a substrate probe in hepatocyte or microsomal assays. Researchers can employ it to investigate the potential of new chemical entities to inhibit these three major drug-metabolizing enzymes simultaneously, which is a distinct advantage over using multiple single-enzyme probes.

Quote Request

Request a Quote for N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-fluoro-3-methylbenzene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.